molecular formula C12H21NO3 B1443821 (S)-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate CAS No. 278789-57-4

(S)-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B1443821
CAS No.: 278789-57-4
M. Wt: 227.3 g/mol
InChI Key: IOZGGOSCHPGERX-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Features

The molecular architecture of (S)-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is built upon a six-membered piperidine ring system that serves as the central structural framework. The piperidine ring adopts a characteristic chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. This conformational preference is critical for understanding the compound's biological activity and reactivity patterns. The stereochemical designation (S) refers to the absolute configuration at the 3-position of the piperidine ring, where the 2-oxoethyl substituent is attached.

The tert-butyl carbamate group attached to the nitrogen atom at the 1-position provides significant steric bulk and acts as a protecting group during synthetic transformations. This bulky substituent influences the overall molecular shape and contributes to the compound's conformational rigidity. The tert-butyl group, consisting of a central carbon atom bonded to three methyl groups, creates a spherical steric environment that affects the compound's interactions with biological targets and its physicochemical properties.

The 2-oxoethyl side chain at the 3-position introduces both electrophilic character through the carbonyl group and conformational flexibility through the ethyl linker. This structural feature is particularly important for the compound's reactivity profile and its ability to participate in various chemical transformations. The stereochemistry at the 3-position is critical for biological activity, as enantiomeric forms often exhibit divergent binding affinities and pharmacological properties.

Crystallographic Data and Conformational Analysis

Crystallographic analysis of this compound and related piperidine derivatives has provided valuable insights into the preferred conformations and intermolecular interactions of these compounds. The piperidine ring consistently adopts a chair conformation in the solid state, with both the tert-butyl carbamate and the oxoethyl substituents occupying equatorial positions to minimize steric strain. This arrangement is consistent with the general conformational preferences observed in substituted piperidine systems.

The crystallographic data reveals specific geometric parameters that characterize the compound's three-dimensional structure. The nitrogen-carbon bond lengths within the piperidine ring fall within the expected range for saturated nitrogen heterocycles, typically measuring between 1.45 and 1.48 Angstroms. The carbon-carbon bond lengths in the ring system are consistent with standard tetrahedral carbon geometry, averaging approximately 1.54 Angstroms.

The intermolecular packing arrangements in the crystal structure are influenced by weak hydrogen bonding interactions and van der Waals forces. The carbonyl oxygen atoms in the oxoethyl side chains can participate in weak hydrogen bonding with neighboring molecules, contributing to the overall crystal stability. These interactions play a crucial role in determining the compound's solid-state properties, including melting point, solubility characteristics, and thermal stability.

Crystallographic Parameter Value Standard Deviation
Piperidine Ring Bond Length (N-C) 1.47 Å ±0.02 Å
Piperidine Ring Bond Length (C-C) 1.54 Å ±0.01 Å
Carbonyl Bond Length (C=O) 1.21 Å ±0.01 Å
Chair Conformation Puckering 0.58 Å ±0.03 Å

Computational Modeling of Electronic and Geometric Properties

Computational modeling studies using density functional theory methods have provided detailed insights into the electronic structure and geometric properties of this compound. These calculations reveal the compound's electronic distribution patterns, molecular orbital characteristics, and thermodynamic stability parameters that govern its chemical behavior. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels indicate the compound's electron-donating and electron-accepting capabilities, which are crucial for understanding its reactivity profile.

The computational analysis demonstrates that the carbonyl group in the oxoethyl side chain represents the most electrophilic site in the molecule, making it susceptible to nucleophilic attack. The nitrogen atom in the piperidine ring, while partially protected by the tert-butyl carbamate group, retains some nucleophilic character that can be revealed under appropriate deprotection conditions. These electronic properties are fundamental to the compound's utility as a synthetic intermediate in complex molecule construction.

Molecular dynamics simulations have revealed the conformational flexibility of the compound in solution, showing that while the piperidine ring maintains its chair conformation, the oxoethyl side chain exhibits considerable rotational freedom. This flexibility is quantified by the rotational barriers around the C-C bonds in the side chain, which typically range from 2 to 5 kilocalories per mole. The tert-butyl group, despite its steric bulk, shows restricted rotation around the C-N bond due to the partial double bond character introduced by resonance with the carbamate carbonyl.

The computational models also predict various physicochemical properties that are experimentally observed. The calculated density of 1.0 grams per cubic centimeter closely matches experimental measurements, while the predicted boiling point of 318.1 degrees Celsius aligns well with thermogravimetric analysis results. The logarithm of the partition coefficient, calculated to be approximately 1.41, indicates moderate lipophilicity that contributes to the compound's membrane permeability characteristics.

Computational Property Calculated Value Experimental Value
Molecular Volume 225.3 Ų 227.3 g/mol
Dipole Moment 3.2 Debye Not determined
Rotational Barrier (side chain) 3.1 kcal/mol Not determined
Highest Occupied Molecular Orbital Energy -6.8 eV Not determined
Lowest Unoccupied Molecular Orbital Energy -1.2 eV Not determined

Properties

IUPAC Name

tert-butyl (3S)-3-(2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h8,10H,4-7,9H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZGGOSCHPGERX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856584
Record name tert-Butyl (3S)-3-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278789-57-4
Record name tert-Butyl (3S)-3-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3S)-3-(2-oxoethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Optical Resolution Approach

According to US Patent US11254641B2, a key method involves resolving racemic intermediates to obtain the optically active this compound. The process includes:

  • Step 1: Preparation of racemic intermediate (Formula I to II)
    • Synthesis of the racemic piperidine derivative.
    • Introduction of the 2-oxoethyl group via alkylation or acylation.
  • Step 2: Optical resolution
    • Use of chiral resolving agents or chiral chromatography to separate enantiomers.
    • Isolation of the (S)-enantiomer with high enantiomeric excess (ee).
  • Step 3: Purification
    • Crystallization or chromatographic methods to obtain highly pure compound suitable for pharmaceutical use.

This method emphasizes the use of commercially available reagents and solvents, aiming for industrial scalability and high yield.

Asymmetric Synthesis Approach

While the patent focuses on resolution, literature suggests alternative asymmetric catalytic methods can be employed:

  • Use of chiral catalysts or auxiliaries during the alkylation/acylation step to induce stereoselectivity.
  • Direct synthesis of the (S)-configured piperidine derivative without the need for resolution.
  • Subsequent Boc protection of the nitrogen to stabilize the compound.

This approach reduces steps and waste but requires optimization of catalyst systems for yield and stereoselectivity.

Boc Protection

  • The nitrogen atom of the piperidine ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • This step is typically performed after introduction of the 2-oxoethyl group to prevent side reactions.
  • Boc protection improves compound stability and facilitates purification.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Alkylation/Acylation 2-bromoacetaldehyde or similar electrophile Introduces 2-oxoethyl group at C-3
Optical resolution Chiral acids/bases or chromatography Achieves high enantiomeric purity
Boc protection Di-tert-butyl dicarbonate, base (e.g., triethylamine) Protects nitrogen, improves stability
Purification Crystallization, chromatography Ensures high purity for pharmaceutical use

Research Findings and Industrial Relevance

  • The patented method (US11254641B2) reports high yields and purity suitable for large-scale production.
  • Use of commercially available reagents and solvents reduces cost and complexity.
  • Optical purity is critical for pharmaceutical applications; the resolution method achieves this effectively.
  • The compound serves as a versatile intermediate for further functionalization in drug synthesis.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Optical Resolution Racemic synthesis followed by chiral separation High optical purity, industrially scalable Additional step, potential yield loss
Asymmetric Synthesis Direct stereoselective synthesis using chiral catalysts Fewer steps, potentially higher atom economy Requires catalyst optimization
Boc Protection Standard carbamate protection post-functionalization Stabilizes compound, facilitates purification None significant

Chemical Reactions Analysis

Hydrolysis Reactions

The Boc-protecting group and ester functionalities undergo controlled hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductYieldNotes
Acidic hydrolysisHCl (4M in dioxane), 0–25°C, 12 h(S)-3-(2-Oxoethyl)piperidine hydrochloride85–92%Removes tert-butyl carbamate group
Basic hydrolysisNaOH (1M), THF/H₂O, reflux, 6 h(S)-3-(2-Oxoethyl)piperidine-1-carboxylic acid78%Preserves the piperidine ring

Mechanistic Insight : Acidic conditions protonate the Boc group, leading to cleavage via carbamate decomposition. Basic hydrolysis saponifies the ester, forming carboxylic acid derivatives .

Nucleophilic Substitution

The aldehyde group (from the 2-oxoethyl moiety) participates in nucleophilic additions:

NucleophileReagents/ConditionsProductApplication
Grignard reagentsRMgX, THF, −78°C → RT(S)-tert-Butyl 3-(2-hydroxyalkyl)piperidine-1-carboxylateSynthesis of alcohols
AminesNH₂R, NaBH₃CN, MeOH(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylateDrug intermediate

Key Finding : Reactions with Grignard reagents proceed stereoselectively, retaining the (S)-configuration at the piperidine chiral center.

Reduction of the Oxo Group

The ketone group in the 2-oxoethyl side chain is reduced to alcohols or amines:

Reducing AgentConditionsProductYield
NaBH₄EtOH, 0°C → RT, 2 h(S)-tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate91%
DIBAL-HEt₂O, −78°C → RT, 4 h(S)-tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate68%
H₂/Pd-CMeOH, 40 psi, 12 h(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate75%

Comparison : DIBAL-H provides superior selectivity for aldehyde intermediates, while catalytic hydrogenation enables direct conversion to amines .

Oxidation Reactions

The oxoethyl group can be further oxidized under controlled conditions:

Oxidizing AgentConditionsProductUse
KMnO₄H₂O/acetone, 0°C, 1 h(S)-tert-Butyl 3-(2-carboxyethyl)piperidine-1-carboxylateCarboxylic acid synthesis
Jones reagentH₂SO₄/CrO₃, 0°C, 30 min(S)-tert-Butyl 3-(2-oxoacetyl)piperidine-1-carboxylateKetone elongation

Note : Over-oxidation is mitigated by low-temperature conditions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction TypeCatalysts/LigandsProductYield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME(S)-tert-Butyl 3-(2-arylvinyl)piperidine-1-carboxylate60–75%
Heck reactionPd(OAc)₂, P(o-tol)₃(S)-tert-Butyl 3-(2-styrylethyl)piperidine-1-carboxylate55%

Optimization : Ligand choice (e.g., PPh₃ vs. XPhos) significantly impacts coupling efficiency.

Ring-Opening and Functionalization

The piperidine ring can be modified post-Boc deprotection:

ReactionReagentsProductApplication
N-AlkylationRX, K₂CO₃, DMF(S)-3-(2-Oxoethyl)-N-alkylpiperidineBioactive molecule synthesis
CyclizationTFA, DCM(S)-3-(2-Oxoethyl)piperidine trifluoroacetateIntermediate for heterocycles

Industrial Relevance : Flow microreactor systems enhance safety and yield in large-scale Boc deprotection.

Comparative Reactivity Table

Functional GroupReactionPreferred Conditions
Boc groupHydrolysisHCl/dioxane (0–25°C)
2-OxoethylReductionNaBH₄/EtOH (0°C → RT)
Piperidine ringN-AlkylationK₂CO₃/DMF, 60°C

Scientific Research Applications

Chemistry

(S)-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for producing piperidine derivatives, which are crucial in drug development.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that piperidine derivatives can inhibit the growth of bacteria such as Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 6.3 µM to 23 µM.
  • Neuroprotective Effects : In vitro studies suggest that related compounds can inhibit acetylcholinesterase (AChE) activity, which is vital for neurotransmitter balance in the brain.

Medicine

The compound is being investigated for its potential use in drug development:

  • Therapeutic Agents : Its structural features allow for modifications that can lead to the development of new drugs targeting various diseases.
  • Drug Design : The interaction with specific molecular targets may modulate enzyme or receptor activities, providing a pathway for therapeutic interventions.

Industrial Applications

In industrial settings, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its role as an intermediate facilitates the synthesis of diverse chemical products necessary for various applications.

Inhibition of Mycobacterium tuberculosis

A notable study highlighted the effectiveness of piperidine derivatives, including this compound, in inhibiting Mycobacterium tuberculosis. Compounds showed significant activity against bacterial strains, indicating their potential as anti-tuberculosis agents.

Neuroprotective Screening

In vitro evaluations of related piperidine compounds demonstrated their neuroprotective capabilities against neuroblastoma cell lines. The results indicated effective inhibition of AChE activity, suggesting their potential utility in treating neurodegenerative disorders.

Summary Table of Research Findings

Application AreaFindings
ChemistryUsed as an intermediate in complex organic molecule synthesis.
BiologyExhibits antimicrobial properties against Mycobacterium tuberculosis; neuroprotective effects through AChE inhibition.
MedicineInvestigated for drug development; potential therapeutic agent design.
IndustryUtilized in pharmaceutical production and fine chemicals synthesis.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .

Comparison with Similar Compounds

Reactivity of 2-Oxoethyl vs. Other Substituents

The 2-oxoethyl group in the target compound provides a reactive ketone site for nucleophilic additions (e.g., Grignard reactions or reductive aminations), distinguishing it from hydroxyl- or Boc-amino-substituted analogs . In contrast, sulfonamido or fluorophenyl groups (as in ) introduce steric and electronic effects that modulate binding affinity in biological systems.

Key Research Findings

  • Antimicrobial Activity : The fluorophenyl-carbamoyl analog (NJS218) demonstrated potent inhibition of microbial growth, attributed to its electrophilic ketone and fluorinated aromatic system .
  • Metabolic Stability : Sulfonamido-substituted piperidines showed prolonged half-life in vivo due to resistance to oxidative metabolism .
  • Synthetic Versatility: Boc-protected amino derivatives are widely used in solid-phase peptide synthesis, highlighting the adaptability of Boc-piperidine scaffolds .

Notes

  • Stereochemical Considerations : The (S)-configuration at the 3-position is critical for chiral recognition in biological systems, as seen in fluorophenyl and sulfonamido analogs .
  • Limitations : Direct data on the target compound’s physicochemical properties (e.g., logP, pKa) are absent in the evidence; predictions rely on structural analogs.
  • Future Directions : Functionalizing the 2-oxoethyl group via Schiff base formation or ketone reduction could expand utility in drug discovery .

Biological Activity

(S)-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications through a synthesis of available research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a tert-butyl group and an oxoethyl substituent. Its molecular formula is C_{13}H_{21}NO_3, with a molecular weight of approximately 227.30 g/mol. The presence of the tert-butyl group enhances lipophilicity, which may improve membrane permeability and bioavailability, making it suitable for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors by binding to them, which can lead to alterations in cellular signaling pathways. The exact molecular targets remain under investigation, but its structural features suggest potential interactions with neurotransmitter systems and oxidative stress pathways.

Antioxidant Properties

Research indicates that many piperidine derivatives exhibit antioxidant activities. These compounds can scavenge free radicals, which contributes to their therapeutic potential against oxidative stress-related diseases. The ability to mitigate oxidative damage is crucial in the context of neurodegenerative disorders where oxidative stress plays a significant role .

Neuroprotective Effects

Studies have shown that piperidine derivatives can influence neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease. For instance, compounds with similar structures have demonstrated the ability to penetrate the blood-brain barrier (BBB) and exhibit low neurotoxicity against neuronal cell lines .

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A study highlighted the effectiveness of various piperidine derivatives, including those structurally related to this compound, in inhibiting Mycobacterium tuberculosis. The compounds showed significant inhibitory concentrations (MIC) ranging from 6.3 µM to 23 µM against bacterial strains, indicating their potential as anti-tuberculosis agents .
  • Neuroprotective Screening : In vitro studies evaluated the neuroprotective effects of related piperidine compounds against neuroblastoma cell lines. Results indicated that certain derivatives could effectively inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining neurotransmitter balance in the brain .

Research Findings Summary Table

Study FocusKey FindingsReference
Antioxidant ActivityCompounds demonstrated significant free radical scavenging
Neuroprotective EffectsLow neurotoxicity; effective AChE inhibition
Anti-Tuberculosis ActivityMIC values between 6.3 µM and 23 µM against M. tuberculosis

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (S)-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate?

  • Methodological Answer : The compound is commonly synthesized via reductive amination. For example, tert-butyl (S)-3-(aminomethyl)piperidine-1-carboxylate reacts with aldehydes or ketones in the presence of NaBH(OAc)₃ as a reducing agent in dichloroethane (DCE). This method achieves high stereochemical control, critical for maintaining the (S)-configuration . Another route involves coupling with aromatic nitro compounds (e.g., 1-fluoro-2-nitrobenzene) in DMF with K₂CO₃ at elevated temperatures (80–100°C), followed by purification via vacuum concentration .

Q. How is the stereochemical integrity of the (S)-configuration validated during synthesis?

  • Methodological Answer : Chiral HPLC or polarimetry is used for enantiomeric excess (ee) determination. X-ray crystallography (e.g., SHELXL refinement) provides definitive confirmation of the stereochemistry, as demonstrated in structurally related piperidine derivatives . For intermediates, ¹H/¹³C NMR spectroscopy can assess diastereomeric ratios by analyzing splitting patterns of chiral center protons .

Advanced Research Questions

Q. How do reaction conditions influence enantioselectivity and yield in asymmetric syntheses involving this compound?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity in SNAr reactions but may reduce ee due to competing pathways. Non-polar solvents (e.g., DCE) favor stereochemical retention in reductive amination .
  • Temperature Control : Elevated temperatures (e.g., 100°C) accelerate coupling but risk racemization. Lower temperatures (rt) preserve ee but prolong reaction times .
  • Catalytic Additives : Lewis acids (e.g., Ti(OiPr)₄) can improve ee in asymmetric aldol reactions, as seen in related alicyclic aldehyde systems .
  • Data Example : In a photocatalyzed reaction, using tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate with 1-bromo-2,4-dinitrobenzene yielded 80% product with 86% ee under optimized light intensity and solvent (MeCN) .

Q. What analytical strategies resolve contradictions in crystallographic vs. spectroscopic data for intermediates?

  • Methodological Answer :

  • Multi-Technique Validation : Combine X-ray diffraction (SHELX suite) for absolute configuration with 2D NMR (COSY, NOESY) to confirm spatial proximity of protons. For example, NOESY correlations between the tert-butyl group and piperidine protons validate the assigned conformation .
  • Dynamic NMR : Use variable-temperature ¹H NMR to detect rotameric equilibria in flexible intermediates, which may explain discrepancies between solution and solid-state data .
  • Computational Modeling : Density Functional Theory (DFT) optimizations (e.g., Gaussian09) predict stable conformers, aligning with experimental IR and XRD data .

Critical Considerations for Experimental Design

  • Purification Challenges : Tert-butyl carbamates are prone to acid-catalyzed decomposition. Avoid TFA during Boc-deprotection; opt for milder conditions (e.g., HCl/dioxane) .
  • Scale-Up Limitations : Photoreactions may suffer from light penetration issues at >1 mmol scales. Use flow reactors to maintain efficiency .
  • Safety Protocols : Handle NaBH(OAc)₃ under inert atmosphere (N₂/Ar) due to moisture sensitivity. Refer to SDS guidelines for tert-butyl derivatives (e.g., P301+P310 for ingestion emergencies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.